molecular formula C15H12N2 B11887925 3-(Isoquinolin-5-yl)aniline CAS No. 852570-79-7

3-(Isoquinolin-5-yl)aniline

Cat. No.: B11887925
CAS No.: 852570-79-7
M. Wt: 220.27 g/mol
InChI Key: LNADNKNBTZGFJP-UHFFFAOYSA-N
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Description

3-(Isoquinolin-5-yl)aniline is a heterocyclic aromatic amine that features an isoquinoline ring fused to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both isoquinoline and aniline functionalities within a single molecule provides unique chemical properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions to form isoquinoline derivatives . Subsequent functionalization of the isoquinoline ring can be achieved through various substitution reactions to introduce the aniline group.

Industrial Production Methods: Industrial production of 3-(Isoquinolin-5-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as Lewis acids or transition metals may be employed to facilitate the cyclization and substitution reactions. Additionally, continuous flow reactors and other advanced techniques can be utilized to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(Isoquinolin-5-yl)aniline undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline or aniline rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products: The major products formed from these reactions include various substituted isoquinoline and aniline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-(Isoquinolin-5-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Isoquinolin-5-yl)aniline involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the aniline group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

    Quinoline: A nitrogen-containing heterocycle with a similar structure but lacking the aniline group.

    Isoquinoline: The parent compound of 3-(Isoquinolin-5-yl)aniline, without the aniline substitution.

    Aniline: A simple aromatic amine without the isoquinoline ring.

Uniqueness: this compound is unique due to the combination of isoquinoline and aniline functionalities, which imparts distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

852570-79-7

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

3-isoquinolin-5-ylaniline

InChI

InChI=1S/C15H12N2/c16-13-5-1-3-11(9-13)14-6-2-4-12-10-17-8-7-15(12)14/h1-10H,16H2

InChI Key

LNADNKNBTZGFJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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